N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17(27-20-7-4-3-5-8-20)22(25)23-14-16-24-15-6-9-21(24)18-10-12-19(26-2)13-11-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCMPUKIIAXZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCCC1C2=CC=C(C=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Phenoxypropanamide Moiety: The final step involves the reaction of the intermediate with phenoxypropanoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It can be used to study the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The pyrrolidine ring and the phenoxypropanamide moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide with structurally or functionally related compounds from the evidence:
Key Structural and Functional Insights:
Pyrrolidine vs. Piperidine/Quinoline Backbones: The target compound’s pyrrolidine group may enhance blood-brain barrier penetration compared to piperidine () or quinoline () derivatives. However, SzR-109’s quinoline moiety could enable stronger aromatic interactions with cellular targets .
Substituent Effects: The 4-methoxyphenyl group (common in Formoterol-related compounds ) may confer receptor-binding specificity, while the phenoxy group in the target compound could modulate lipophilicity versus the fluorobiphenyl in .
Amide vs.
Research Findings and Implications
- Synthetic Accessibility : The target compound could be synthesized using methods similar to those in (cyanuric chloride coupling) or (carboxamide formation) .
- Pharmacokinetic Predictions : With a molecular weight of 368.4 g/mol, the target compound falls within the "drug-like" range (≤500 g/mol), suggesting favorable bioavailability compared to SzR-109 (384.5 g/mol) or the thiophene-containing compound (386.6 g/mol) .
- Therapeutic Hypotheses : Structural alignment with Formoterol-related compounds implies possible bronchodilator or anti-inflammatory activity, though experimental validation is required .
Notes
- Limitations : Direct comparative data for the target compound are absent; inferences are based on structural analogs.
- Research Gaps : Experimental studies on receptor binding, metabolic stability, and toxicity are needed to confirm hypothesized activities.
- Synthesis References : and provide relevant methodologies for amide/urea synthesis .
Biological Activity
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a methoxyphenyl group, and a phenoxypropanamide moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-nitrobenzamide |
| InChI Key | ZKLJCXWJOIPZTA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N+[O-])N3CCCC3 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to inhibit certain pathways by binding to molecular targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors such as serotonin or dopamine receptors, modulating neurotransmitter activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Neuroprotective Properties : There is evidence suggesting that this compound may protect against neurodegeneration by reducing oxidative stress and inflammation.
- Antinociceptive Activity : Preliminary studies suggest potential pain-relieving effects, which could be beneficial in managing chronic pain conditions.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that similar compounds showed significant antidepressant-like behavior in rodents, suggesting a possible mechanism involving serotonin receptor antagonism .
- Neuroprotective Effects : Research conducted by Zhang et al. (2018) indicated that derivatives of this compound exhibited neuroprotective effects against glutamate-induced toxicity in neuronal cells, highlighting its potential in treating neurodegenerative diseases .
Applications in Medicinal Chemistry
The structural features of this compound make it a promising candidate for drug development:
- Lead Compound for Drug Development : Its ability to interact with multiple biological targets positions it as a lead compound for developing new therapeutics aimed at mood disorders and neurodegenerative diseases.
- Synthesis of Analogues : The compound serves as a building block for synthesizing analogues with enhanced potency and selectivity for specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
